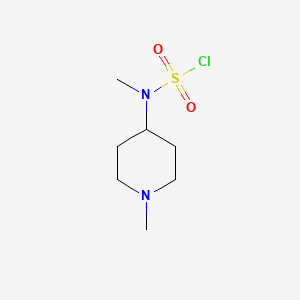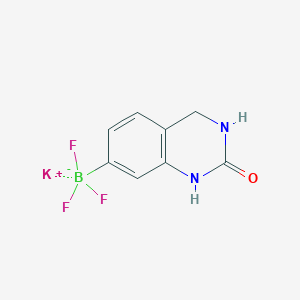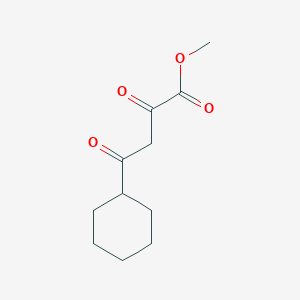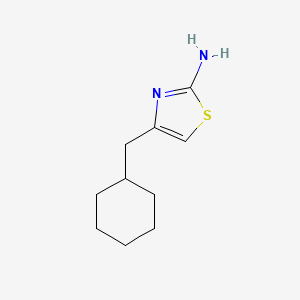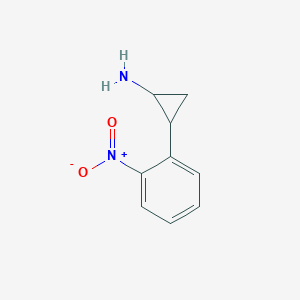
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C10H19N3, is characterized by its stability and solubility in various organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar in structure but with a phenyl group instead of a pentyl group.
5-Amino-1,3-dimethylpyrazole: Lacks the pentyl group, making it less hydrophobic.
1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine: Another structural analog with different substituents.
Uniqueness
1,4-Dimethyl-3-pentyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentyl group enhances its hydrophobicity, potentially affecting its biological activity and solubility in organic solvents .
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-pentylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-7-9-8(2)10(11)13(3)12-9/h4-7,11H2,1-3H3 |
Clave InChI |
YSHHEBLWPUAUQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NN(C(=C1C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
